An In-depth Technical Guide to Fmoc-Thr(SO3Na)-OH for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Thr(SO3Na)-OH for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Thr(SO3Na)-OH is a specialized amino acid derivative crucial for the synthesis of sulfated peptides. This post-translationally modified amino acid, O-sulfated threonine, plays a significant role in various biological processes, including protein-protein interactions. The incorporation of sulfated threonine residues into synthetic peptides allows for the detailed investigation of these interactions and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis strategies, and experimental protocols related to the use of Fmoc-Thr(SO3Na)-OH in solid-phase peptide synthesis (SPPS).
Core Concepts and Challenges
The use of Fmoc-protected sulfated amino acids like Fmoc-Thr(SO3Na)-OH in SPPS presents a unique set of challenges primarily due to the properties of the sulfate group:
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Acid Lability: The sulfate ester is susceptible to hydrolysis under acidic conditions, which are often employed during the final cleavage of the peptide from the solid support. This can lead to the undesired loss of the sulfate group (desulfation).
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Poor Solubility: The sodium salt of the sulfated amino acid often exhibits limited solubility in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This can hinder coupling efficiency and lead to incomplete reactions.[1]
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Sluggish Coupling Reactions: The negatively charged sulfate group can interfere with the coupling reaction, making the incorporation of the sulfated amino acid into the growing peptide chain slow and inefficient. This can result in lower yields and the formation of deletion sequences.
To address these challenges, several strategies have been developed, including the use of alternative counter-ions and protecting groups for the sulfate moiety.
Quantitative Data Presentation
The following table summarizes the key quantitative data for Fmoc-Thr(SO3Na)-OH.
| Property | Value | Reference |
| Chemical Formula | C19H18NNaO8S | [2][3] |
| Molecular Weight | 443.40 g/mol | [2] |
| CAS Number | 160112-18-5 | [2] |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥98% | [2] |
| Solubility | Poor in common organic solvents (e.g., DMF, NMP) | [1] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of Fmoc-Thr(SO3Na)-OH follows the general principles of Fmoc-based SPPS.[4][5] The cycle consists of iterative deprotection and coupling steps.
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Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids) in DMF for at least 1 hour.[6]
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If starting with a pre-loaded resin, proceed to the deprotection step. If the first amino acid needs to be loaded, follow the specific protocol for that resin.
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Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., two treatments of 10 minutes each) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]
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Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
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Dissolve the next Fmoc-protected amino acid (in this case, a standard amino acid or Fmoc-Thr(SO3Na)-OH) in a suitable solvent (typically DMF, though solubility can be an issue for the sulfated amino acid).
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Activate the carboxylic acid group of the amino acid using a coupling reagent.
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Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specific time.
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Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Specific Protocol for Incorporation of Fmoc-Thr(SO3Na)-OH
Due to the challenges associated with sulfated amino acids, modifications to the standard coupling protocol are necessary.
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Fmoc-Thr(SO3Na)-OH
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Solid-phase synthesis resin (e.g., Rink Amide) with the peptide sequence assembled up to the point of threonine incorporation.
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
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Base: N,N-Diisopropylethylamine (DIPEA).
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Solvent: N,N-Dimethylformamide (DMF).
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Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
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Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide as described in the general protocol.
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Activation and Coupling:
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In a separate reaction vessel, dissolve 3 equivalents of Fmoc-Thr(SO3Na)-OH in a minimal amount of DMF. Due to potential solubility issues, sonication may be required.
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Add 3 equivalents of HBTU or PyBOP and 6 equivalents of DIPEA to the amino acid solution.
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Allow the pre-activation to proceed for 15-20 minutes at room temperature.
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Add the activated Fmoc-Thr(SO3Na)-OH solution to the deprotected resin.
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Allow the coupling reaction to proceed for 2-4 hours. Monitoring the reaction for completion using a ninhydrin (Kaiser) test is recommended.
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Washing: After the coupling is complete, thoroughly wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times) before proceeding to the next deprotection and coupling cycle.
The final cleavage of the sulfated peptide from the resin and the removal of side-chain protecting groups must be performed under conditions that minimize desulfation.
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Cleavage Cocktail: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
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Procedure:
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Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
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Treat the resin with the cleavage cocktail at room temperature for 2-3 hours.
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Filter the resin and collect the filtrate containing the crude peptide.
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Precipitate the crude peptide by adding it to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of Fmoc-SPPS and the specific considerations for incorporating sulfated amino acids.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Challenges and alternative strategies for the use of sulfated amino acids in SPPS.
Conclusion
Fmoc-Thr(SO3Na)-OH is an indispensable reagent for the synthesis of O-sulfated threonine-containing peptides. While its direct use in Fmoc-SPPS presents challenges related to solubility, coupling efficiency, and acid lability, these can be overcome through optimized protocols and alternative chemical strategies. A thorough understanding of these principles is essential for researchers and drug development professionals aiming to synthesize and study sulfated peptides for a wide range of biological and therapeutic applications.
